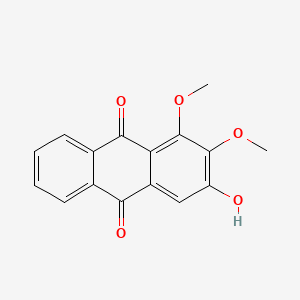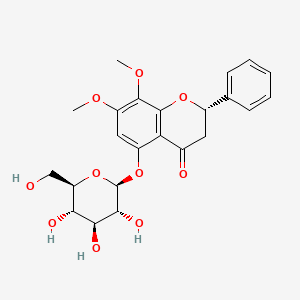
CHIR-98014
Descripción general
Descripción
CHIR-98014 es un inhibidor potente, reversible y permeable a las células de la isoforma de la glucogeno sintetasa quinasa 3 (GSK3) GSK3α y GSK3β. Es conocido por su alta selectividad, con valores de IC₅₀ de 0,65 nM y 0,58 nM, respectivamente . Este compuesto es ampliamente utilizado en la investigación científica debido a su capacidad para activar la vía de señalización WNT y sus implicaciones en diversos procesos biológicos y enfermedades .
Aplicaciones Científicas De Investigación
CHIR-98014 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
CHIR-98014 ejerce sus efectos inhibiendo ambas isoformas de la glucogeno sintetasa quinasa 3 (GSK3α y GSK3β). Esta inhibición se logra mediante la unión competitiva al sitio de unión al ATP de la quinasa, lo que previene su actividad . Al inhibir GSK3, this compound activa la vía de señalización WNT, que juega un papel crucial en la diferenciación, proliferación y supervivencia celular . El compuesto también influye en la señalización de insulina y el metabolismo de la glucosa, lo que lo convierte en una herramienta valiosa en la investigación de la diabetes .
Análisis Bioquímico
Biochemical Properties
CHIR-98014 plays a significant role in biochemical reactions by inhibiting both isoforms of glycogen synthase kinase 3 (GSK3α and GSK3β) with IC50 values of 0.65 and 0.58 nM, respectively . It shows at least 500-fold selectivity for GSK-3 versus 20 other serine/threonine or tyrosine kinases .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it activates glycogen synthase in cells, lowers blood glucose levels, and improves glucose disposal in insulin-resistant rats and diabetic db/db mice .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent, ATP-competitive and reversible inhibitor of both GSK-3α and GSK-3β .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors
Métodos De Preparación
CHIR-98014 se sintetiza a través de una serie de reacciones químicas que involucran la introducción de grupos funcionales específicos a una estructura central. La ruta sintética normalmente implica los siguientes pasos:
Formación de la Estructura Central: La estructura central de this compound se construye a través de una serie de reacciones de condensación y ciclación.
Introducción de Grupos Funcionales: Se introducen grupos funcionales específicos, como amino, nitro e imidazol, a la estructura central mediante reacciones de sustitución.
Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para lograr una alta pureza.
Los métodos de producción industrial de this compound implican escalar la ruta sintética, al tiempo que se garantiza la consistencia y la calidad del producto final. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
CHIR-98014 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos amino e imidazol, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo nitro presente en el compuesto, convirtiéndolo en un grupo amino.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Comparación Con Compuestos Similares
CHIR-98014 es único debido a su alta selectividad y potencia como inhibidor de GSK3. Los compuestos similares incluyen:
Laduviglusib (CHIR-99021): Otro inhibidor potente de GSK3 con similar selectividad y aplicaciones.
SB216763: Un inhibidor de GSK3 con una estructura química diferente pero efectos inhibitorios similares.
TWS119: Un inhibidor selectivo de GSK3 utilizado en la investigación de células madre.
En comparación con estos compuestos, this compound destaca por su mayor selectividad y potencia, lo que lo convierte en una opción preferida en muchas aplicaciones de investigación .
Propiedades
IUPAC Name |
6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N9O2/c21-12-1-2-13(14(22)9-12)18-16(30-8-7-24-11-30)10-27-20(29-18)26-6-5-25-17-4-3-15(31(32)33)19(23)28-17/h1-4,7-11H,5-6H2,(H3,23,25,28)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZCSIDIPDZWKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2N3C=CN=C3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694251 | |
| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252935-94-7 | |
| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252935-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

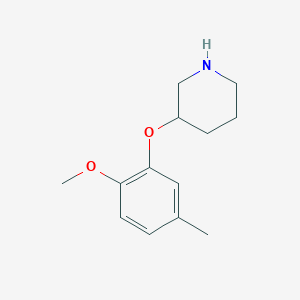


![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)
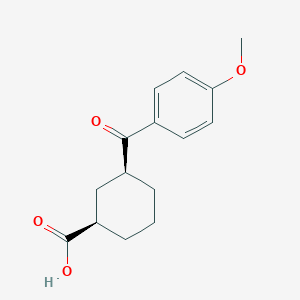
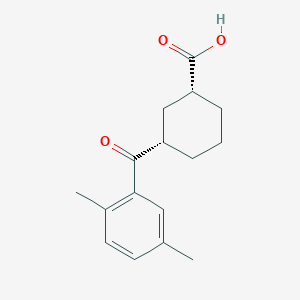
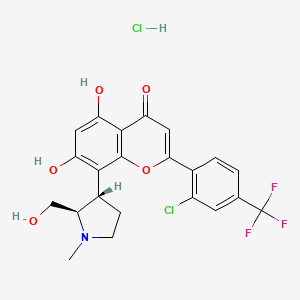
![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)
